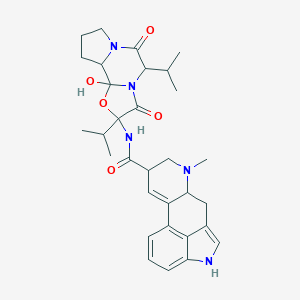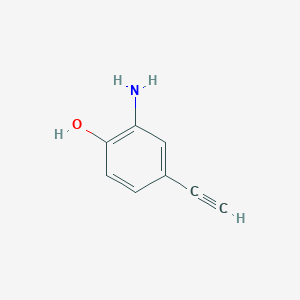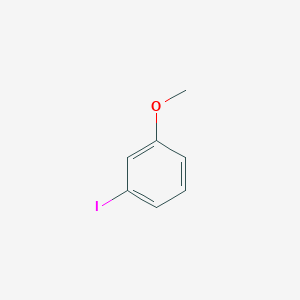
Ergocornine
Vue d'ensemble
Description
L’ergocornine est une ergopeptine cristalline et l’un des alcaloïdes de l’ergot séparés de l’ergotoxine. C’est un produit naturel dérivé de champignons, en particulier du genre Claviceps. L’this compound est connue pour son rôle d’agoniste des récepteurs de la dopamine et a été étudiée pour ses propriétés pharmacologiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’ergocornine peut être synthétisée par différentes voies chimiques. Une méthode courante implique l’utilisation de l’acide lysergique comme matière première. La synthèse implique généralement plusieurs étapes, notamment la formation de composés intermédiaires et l’utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées .
Méthodes de production industrielle : La production industrielle de l’this compound implique souvent la culture de champignons Claviceps sur des substrats appropriés. Les champignons produisent des alcaloïdes de l’ergot, y compris l’this compound, qui peuvent ensuite être extraits et purifiés à l’aide de techniques telles que la chromatographie liquide et la spectrométrie de masse .
Analyse Des Réactions Chimiques
Types de réactions : L’ergocornine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .
Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions chimiques de l’this compound comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour garantir des rendements optimaux et la pureté du produit .
Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de l’this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications De Recherche Scientifique
L’ergocornine a un large éventail d’applications en recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier la synthèse et la réactivité des alcaloïdes de l’ergot. En biologie, l’this compound est étudiée pour ses effets sur les processus cellulaires et son potentiel comme agent thérapeutique. En médecine, elle a été étudiée pour son rôle dans le traitement des troubles neurologiques et comme traitement potentiel de maladies telles que la maladie de Parkinson . Dans l’industrie, l’this compound est utilisée dans la production de produits pharmaceutiques et comme outil de recherche pour étudier les interactions avec les récepteurs .
Mécanisme D'action
L’ergocornine exerce ses effets principalement par son action d’agoniste des récepteurs de la dopamine. Elle se lie aux récepteurs de la dopamine dans le cerveau, imitant les effets de la dopamine et modulant l’activité des neurotransmetteurs. Cette interaction peut influencer divers processus physiologiques, notamment la régulation de l’humeur, le contrôle moteur et la fonction cognitive . Les cibles moléculaires de l’this compound comprennent les récepteurs de la dopamine, les récepteurs de la sérotonine et les récepteurs adrénergiques, qui sont impliqués dans ses effets pharmacologiques .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent l’ergocryptine et l’ergocristine, qui partagent des similitudes structurelles et des propriétés pharmacologiques avec l’ergocornine . L’this compound est unique dans son profil de liaison spécifique aux récepteurs et ses applications thérapeutiques potentielles. Contrairement à certains autres alcaloïdes de l’ergot, l’this compound a été étudiée pour son utilisation potentielle dans le traitement des troubles neurologiques et sa toxicité relativement faible .
Liste des composés similaires
- Ergocryptine
- Ergocristine
- Ergotamine
- Ergometrine
Propriétés
IUPAC Name |
N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGDMFEEDNVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971841 | |
| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-36-3 | |
| Record name | Ergocornine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ergocornine's primary mechanism of action?
A1: this compound primarily functions by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , ] This inhibition occurs through this compound's interaction with dopamine receptors in the hypothalamus, mimicking the action of dopamine, which is a natural inhibitor of prolactin release. [, , ]
Q2: Can you elaborate on the downstream effects of this compound's prolactin inhibition?
A2: Inhibition of prolactin by this compound leads to a cascade of effects, most notably on the female reproductive system. These include:
- Interruption of Luteal Function: this compound administration disrupts the function of the corpus luteum, leading to decreased progesterone production. [, , , ]
- Blockage of Ovulation: Studies in rats have shown that this compound can block ovulation, likely due to its suppression of the preovulatory luteinizing hormone (LH) surge. [, ]
- Suppression of Lactation: this compound effectively inhibits lactation in mammals due to its suppressive effects on prolactin, a hormone essential for milk production. [, , ]
- Regression of Mammary Tumors: this compound has been shown to induce regression of 7,12-Dimethylbenzanthracene (DMBA)-induced mammary tumors in rats, suggesting a potential role in breast cancer treatment. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C31H39N5O5 and a molecular weight of 561.67 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, mass spectrometry has been extensively used to characterize this compound and other ergot alkaloids. Studies using electrospray ionization tandem quadrupole mass spectrometry (ESI-MS/MS) have identified specific fragmentation patterns for this compound, providing valuable information for its detection and analysis. [, ]
Q5: How stable is this compound under different conditions?
A5: this compound's stability is influenced by factors like temperature, solvent, and storage time. [, ] Studies have shown that it can undergo epimerization, particularly in solutions stored at higher temperatures.
Q6: How does this compound's structure relate to its activity?
A7: this compound belongs to the ergopeptine class of ergot alkaloids. Its structure, characterized by a lysergic acid moiety linked to a peptide chain, is crucial for its interaction with dopamine receptors. [, ] Modifications to the peptide portion can significantly affect its potency and selectivity. [, , ]
Q7: Are there any analytical methods used to quantify this compound?
A7: Yes, several analytical techniques are available to quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection, is commonly used to separate and quantify this compound in various matrices. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for this compound determination, especially in complex biological samples. [, ]
Q8: What are the key pharmacokinetic properties of this compound?
A10: Although detailed pharmacokinetic data on this compound is limited in the provided research, it's known to be absorbed following subcutaneous and oral administration. [, , ] Its metabolism and excretion pathways require further investigation.
Q9: Has this compound been evaluated in clinical trials?
A11: While the provided research mainly focuses on preclinical studies, some clinical investigations have explored this compound's effects in humans. For instance, one study assessed its impact on plasma progesterone levels and pregnanediol excretion in women during the post-ovulatory phase. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)

![Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI)](/img/structure/B135275.png)
